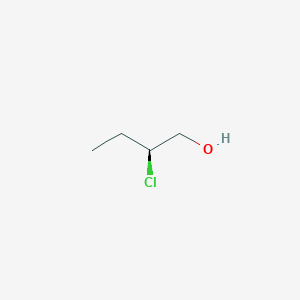
(3,4-Dimethoxyphenyl)phosphonous dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dimethoxyphenyl)phosphonous dichloride is an organophosphorus compound characterized by the presence of a phosphonous dichloride group attached to a 3,4-dimethoxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)phosphonous dichloride typically involves the reaction of 3,4-dimethoxyphenyl magnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the phosphorus trichloride. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dimethoxyphenyl)phosphonous dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonous dichloride group to a phosphine.
Substitution: The chlorine atoms in the phosphonous dichloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used under basic or neutral conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonous compounds depending on the nucleophile used.
Applications De Recherche Scientifique
(3,4-Dimethoxyphenyl)phosphonous dichloride has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its reactive phosphorus center.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of phosphorus-containing drugs.
Industry: Utilized in the production of flame retardants and other phosphorus-based materials.
Mécanisme D'action
The mechanism of action of (3,4-Dimethoxyphenyl)phosphonous dichloride involves the reactivity of the phosphorus center. The compound can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in various synthetic applications, where the compound serves as a precursor to more complex phosphorus-containing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphonic dichloride: Similar structure but lacks the methoxy groups on the phenyl ring.
Dichlorophenylphosphine: Contains a phenyl ring but with different substituents on the phosphorus atom.
Diphenylphosphinic chloride: Contains two phenyl groups attached to the phosphorus atom.
Uniqueness
(3,4-Dimethoxyphenyl)phosphonous dichloride is unique due to the presence of methoxy groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. These methoxy groups can also affect the compound’s solubility and interaction with other molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
53534-49-9 |
|---|---|
Formule moléculaire |
C8H9Cl2O2P |
Poids moléculaire |
239.03 g/mol |
Nom IUPAC |
dichloro-(3,4-dimethoxyphenyl)phosphane |
InChI |
InChI=1S/C8H9Cl2O2P/c1-11-7-4-3-6(13(9)10)5-8(7)12-2/h3-5H,1-2H3 |
Clé InChI |
GTOUMFANGNZOFK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)P(Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


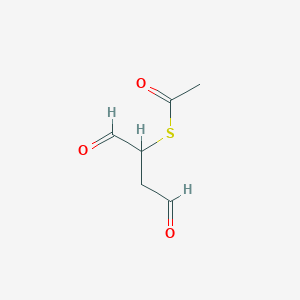
![Ethanone, 2-[(R)-(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14638172.png)
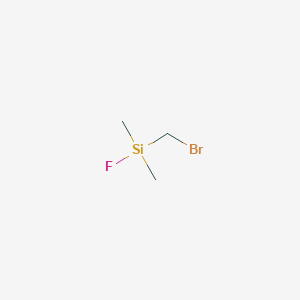
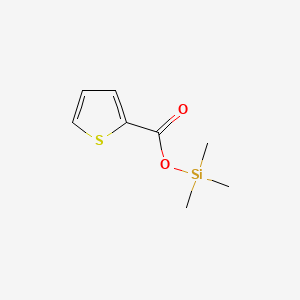

![Benzenemethanamine, 4-[(phenylmethyl)thio]-](/img/structure/B14638200.png)

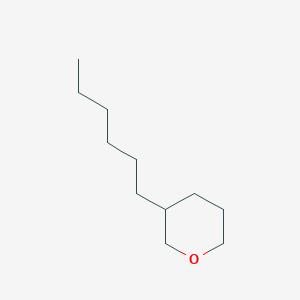
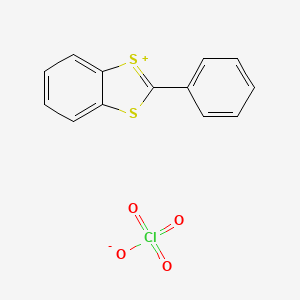
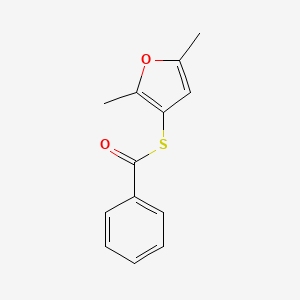
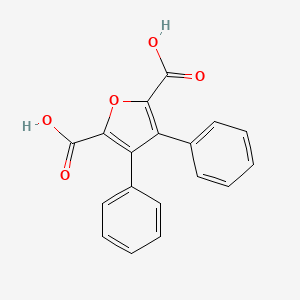
![2-Methyl-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14638228.png)

